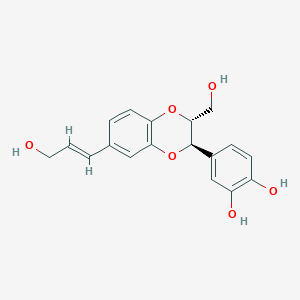

Isoamericanol A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoamericanol A belongs to the class of organic compounds known as phenylbenzo-1,4-dioxanes . It is specifically present in the seed coat of tung trees and has been detected in American pokeweeds and fruits . It exhibits strong antioxidative activity .

Synthesis Analysis

This compound was synthesized from the radical coupling reaction of caffeyl alcohol . In this process, caffeyl alcohol was dissolved in an acetone–toluene mixture and Ag2CO3 was added to the solution at room temperature .Molecular Structure Analysis

The structures of this compound have been elucidated based on spectroscopic data and then confirmed by chemical correlation with the previously known isoamericanin A .Chemical Reactions Analysis

This compound has been found to inhibit the oxidation of biodiesel . This suggests that it has potential applications in industries that utilize biodiesel fuel.Aplicaciones Científicas De Investigación

Sesquineolignans and Isolation Techniques

Isoamericanol A has been identified as a major constituent in Joannesia princeps, where researchers isolated sesquineolignans from the seeds of this Brazilian plant. This study contributed to the development of spectroscopic methods for distinguishing americanol- from isoamericanol-type compounds (Waibel et al., 2003).

Synthesis and Biological Properties

The enantioselective total synthesis of this compound has been achieved, highlighting its biological activity. This synthesis is crucial for further study and utilization of this compound, particularly considering its wide range of biological properties (Pilkington & Barker, 2014).

Plant Growth Inhibition

This compound exhibits plant growth inhibitory activity, as demonstrated in a study where it significantly inhibited seedling growth of cress. This indicates its potential use in understanding plant growth and development mechanisms (Chaipon et al., 2019).

Anti-Inflammatory Applications

Research on Elaeagnus oldhamii Maxim leaves revealed that isoamericanol B, structurally related to this compound, significantly inhibited nitric oxide production in cells, suggesting anti-inflammatory effects. This points to potential applications of this compound in inflammatory disease treatment (Liao et al., 2013).

Anticancer Potential

This compound has shown an inhibitory effect on the proliferation of certain human cancer cell lines, indicating its potential as a therapeutic agent for cancer. This effect was particularly noted in the cell cycle arrest of breast cancer cells (Katagi et al., 2016).

Mecanismo De Acción

Isoamericanol A has been found to inhibit the growth of human cancer cell lines such as MCF-7, MDA-MB231, HuH-7, and HeLa . It induces cell cycle arrest at G2/M on MCF-7 cells . This effect is achieved through the increased expression of BTG2 (B-cell translocation gene 2), p21 (p21WAF1/CIPI), and GADD45A (growth arrest and DNA-damage-inducible, alpha) after this compound treatment .

Direcciones Futuras

Propiedades

Número CAS |

133838-66-1 |

|---|---|

Fórmula molecular |

C18H18O6 |

Peso molecular |

330.3 g/mol |

Nombre IUPAC |

4-[(2R,3R)-2-(hydroxymethyl)-6-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,2-diol |

InChI |

InChI=1S/C18H18O6/c19-7-1-2-11-3-6-15-16(8-11)24-18(17(10-20)23-15)12-4-5-13(21)14(22)9-12/h1-6,8-9,17-22H,7,10H2/b2-1+/t17-,18-/m1/s1 |

Clave InChI |

PPZYUSOIUGJLFB-ZHEVZCJESA-N |

SMILES isomérico |

C1=CC2=C(C=C1/C=C/CO)O[C@@H]([C@H](O2)CO)C3=CC(=C(C=C3)O)O |

SMILES |

C1=CC2=C(C=C1C=CCO)OC(C(O2)CO)C3=CC(=C(C=C3)O)O |

SMILES canónico |

C1=CC2=C(C=C1C=CCO)OC(C(O2)CO)C3=CC(=C(C=C3)O)O |

Sinónimos |

isoamericanol A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)